2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE is a complex organic compound with a molecular formula of C25H16ClNO7 and a molecular weight of 477.85 g/mol . This compound is characterized by the presence of a chlorinated nitrophenoxy group, a phenyl group, an oxoethyl group, and a hydroxy-naphthoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction, where a chlorinated nitrophenol reacts with a phenyl oxoethyl ester under specific conditions . The reaction conditions typically include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or xylene . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The presence of the nitro and chlorinated phenoxy groups enhances its ability to interact with various biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Chloro-2-nitrophenol: This compound shares the chlorinated nitrophenol moiety and is used in similar applications.
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: This compound is designed for multi-target therapy in Alzheimer’s disease and shares structural similarities with 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE.
The uniqueness of 2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 3-HYDROXY-2-NAPHTHOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C25H16ClNO7 |
---|---|
Molekulargewicht |
477.8 g/mol |
IUPAC-Name |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C25H16ClNO7/c26-18-7-10-24(21(13-18)27(31)32)34-19-8-5-15(6-9-19)23(29)14-33-25(30)20-11-16-3-1-2-4-17(16)12-22(20)28/h1-13,28H,14H2 |
InChI-Schlüssel |
KPHHZGAHMSLHRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.